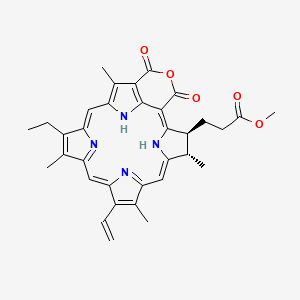

Purpurin 18 methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H34N4O5 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

methyl 3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoate |

InChI |

InChI=1S/C34H34N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(39)42-7)31(37-24)30-32-29(33(40)43-34(30)41)18(6)25(38-32)14-27-20(9-2)16(4)23(36-27)13-26(19)35-22/h8,12-14,17,21,37-38H,1,9-11H2,2-7H3/t17-,21-/m0/s1 |

InChI Key |

POPDQJMNXQQAII-UWJYYQICSA-N |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Purpurin 18 Methyl Ester from Chlorophyll a: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Purpurin 18 methyl ester, a promising photosensitizer in photodynamic therapy (PDT), derived from chlorophyll (B73375) a. This document details the experimental protocols, quantitative data from various studies, and visual representations of the synthesis workflow and its mechanism of action in PDT.

Introduction

This compound is a second-generation photosensitizer that has garnered significant interest in the field of oncology. Derived from the abundant natural pigment chlorophyll a, it exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light during photodynamic therapy. Its ability to efficiently generate reactive oxygen species (ROS) upon photoactivation makes it a potent agent for inducing targeted cell death in cancerous tissues. This guide serves as a technical resource for researchers and professionals involved in the synthesis and application of porphyrin-based photosensitizers.

Synthesis Pathway Overview

The synthesis of this compound from chlorophyll a is a multi-step process that involves the extraction and modification of the chlorophyll molecule. The general synthetic route proceeds through the following key intermediates:

-

Chlorophyll a Extraction: Isolation of chlorophyll a from a natural source, commonly spinach or spirulina.

-

Conversion to Pheophytin a: Removal of the central magnesium ion from the chlorophyll a macrocycle.

-

Formation of Methyl Pheophorbide a: Hydrolysis of the phytyl ester and subsequent methylation.

-

Oxidative Cleavage to Purpurin 18: Ring opening of the E-ring of methyl pheophorbide a under basic conditions with aeration to form Purpurin 18.

-

Esterification to this compound: Methylation of the carboxylic acid group of Purpurin 18.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Extraction of Chlorophyll a

A common source for chlorophyll a is fresh spinach leaves.

-

Procedure:

-

Fresh spinach leaves are washed, dried, and homogenized in a blender with acetone (B3395972).

-

The resulting slurry is filtered to remove solid plant material.

-

The acetone extract, containing a mixture of chlorophylls (B1240455) and other pigments, is concentrated under reduced pressure.

-

The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a hexane-acetone gradient to separate chlorophyll a from other pigments.

-

Synthesis of Purpurin 18 from Methyl Pheophorbide a

This protocol details the conversion of methyl pheophorbide a to Purpurin 18.

-

Materials:

-

Methyl pheophorbide a

-

Diethyl ether

-

Potassium hydroxide (B78521) (KOH)

-

Distilled water

-

Methanol (B129727) (for chromatography)

-

Methylene (B1212753) chloride (for chromatography)

-

-

Procedure:

-

Dissolve methyl pheophorbide a (1 g) in a mixture of pyridine (5 mL) and diethyl ether (400 mL).[1]

-

Prepare a solution of KOH (12 g) in 1-propanol (80 mL).[1]

-

Add the KOH solution to the methyl pheophorbide a solution and stir the mixture under aeration (air bubbling) for 3 hours.[1]

-

After the reaction, add distilled water to the mixture to separate the phases.

-

Collect the organic layer and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography using a 5% methanol in methylene chloride as the eluent to obtain pure Purpurin 18.[1]

-

Synthesis of this compound

This protocol describes the final esterification step.

-

Materials:

-

Purpurin 18

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Purpurin 18 in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.

-

After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary.

-

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis and characterization of Purpurin 18 and its methyl ester.

| Parameter | Value | Reference |

| Starting Material | Spirulina powder | [2] |

| Yield of Chlorophyll a | 10.5 kg from 1200 kg of Spirulina | [2] |

| Yield of Purpurin 18 | 3.9 kg from 10.5 kg of Chlorophyll a | [2] |

| Overall Yield (from Spirulina) | ~0.325% | [2] |

Table 1: Large-Scale Synthesis of Purpurin 18 [2]

| Parameter | Value | Reference |

| Starting Material | Methyl pheophorbide a | [1] |

| Reaction Time | 3 hours | [1] |

| Purification Method | Column Chromatography | [1] |

| Eluent | 5% Methanol in Methylene Chloride | [1] |

Table 2: Laboratory-Scale Synthesis of Purpurin 18 [1]

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₄N₄O₅ | [3] |

| Molecular Weight | 578.7 g/mol | [3] |

| UV-Vis λmax (in MeOH) | ~700 nm | [4] |

| Appearance | Dark green solid | [5] |

Table 3: Physicochemical and Spectroscopic Properties of this compound

Visualizations

The following diagrams illustrate the synthesis workflow and the mechanism of action of this compound in photodynamic therapy.

Caption: Synthesis workflow from Chlorophyll a to this compound.

Caption: Mechanism of action of Purpurin 18 in Photodynamic Therapy (PDT).

Conclusion

The synthesis of this compound from chlorophyll a provides a scalable and cost-effective route to a potent photosensitizer for photodynamic therapy. The methodologies outlined in this guide, supported by quantitative data and clear visual workflows, offer a solid foundation for researchers and drug development professionals. Further research into optimizing reaction conditions and developing novel formulations of this compound will continue to advance its potential as a valuable tool in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. PEGylated Purpurin 18 with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylated Purpurin 18 with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Purpurin 18 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester is a chlorophyll-a derivative belonging to the chlorin (B1196114) class of photosensitizers.[1][2] Its unique photophysical and chemical characteristics have positioned it as a significant compound in the field of photodynamic therapy (PDT) for cancer treatment.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development and related scientific disciplines.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₄N₄O₅ | [3] |

| Molecular Weight | 578.66 g/mol | [3] |

| CAS Number | 51744-55-9 | [4] |

| Appearance | Not explicitly stated, likely a colored solid | - |

| Melting Point | Data not available in the searched sources | - |

| Solubility | Generally hydrophobic.[5] Soluble in DMSO and methylene (B1212753) chloride.[4] Poorly soluble in aqueous solutions. | [4][5] |

| UV-Vis Absorption Maxima (in Methylene Chloride) | Soret Band: ~407 nm, Q-bands: ~505, 535, 645, 695 nm | Inferred from similar compounds |

| Fluorescence Emission Maximum | Data not available in the searched sources | - |

| Singlet Oxygen Quantum Yield | Data not available in the searched sources | - |

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

A precise melting point is a critical indicator of purity.

Methodology:

-

A small, dry sample of this compound is loaded into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Quantitative Solubility Assessment

Determining the solubility in various solvents is crucial for formulation development.

Methodology:

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, methylene chloride) in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-established calibration curve.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum light absorption, which is critical for its application in photodynamic therapy.

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methylene chloride).

-

A series of dilutions are made to prepare working solutions of known concentrations.

-

The UV-Vis absorption spectrum of each solution is recorded using a spectrophotometer over a specific wavelength range (e.g., 300-800 nm).

-

The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are identified.

-

A calibration curve of absorbance versus concentration can be plotted to determine the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Fluorescence properties, including emission spectra and quantum yield, are important for understanding the photophysical behavior of the photosensitizer.

Methodology:

-

Solutions of this compound are prepared in a suitable solvent.

-

The fluorescence emission spectrum is recorded by exciting the sample at a specific wavelength (typically one of its absorption maxima).

-

The fluorescence quantum yield (Φf) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical experimental conditions.

Photodynamic Therapy (PDT) Mechanism

This compound functions as a photosensitizer in PDT. The general mechanism involves the generation of reactive oxygen species (ROS) that induce cell death.

Caption: General mechanism of Photodynamic Therapy (PDT) involving this compound.

Experimental Workflow for PDT Application Research

The hydrophobic nature of this compound often necessitates formulation strategies to enhance its delivery in aqueous biological systems. The following workflow outlines a typical research approach for its application in PDT.

References

Spectroscopic Profile of Purpurin 18 Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of purpurin (B114267) 18 methyl ester, a chlorophyll-a derivative with significant potential as a photosensitizer in photodynamic therapy (PDT). A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented, alongside methodologies for acquiring this critical information.

Introduction

Purpurin 18 methyl ester is a key molecule in the development of new photodynamic agents. Its efficacy is intrinsically linked to its molecular structure and electronic properties, which can be thoroughly investigated using spectroscopic techniques. This guide serves as a centralized resource for the NMR and UV-Vis data of this compound, facilitating its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The data presented below is for this compound dissolved in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.38 | s | 1H | 10-H |

| 9.25 | s | 1H | 5-H |

| 8.53 | s | 1H | 20-H |

| 7.84 | dd, J = 17.8, 11.5 Hz | 1H | 3¹-H |

| 6.27 | d, J = 17.9 Hz | 1H | 3²-H (trans) |

| 6.16 | d, J = 11.5 Hz | 1H | 3²-H (cis) |

| 5.14 | m | 1H | 17-H |

| 4.36 | m | 1H | 18-H |

| 3.63 | s | 3H | 12¹-CH₃ or 17⁵-COOCH₃ |

| 3.53 | q, J = 7.7 Hz | 2H | 8¹-CH₂ |

| 3.30 | s | 3H | 2¹-CH₃ |

| 3.08 | s | 3H | 7¹-CH₃ |

| 2.76 | m | 1H | 17²-H |

| 2.52-2.39 | m | 2H | 17¹-H |

| 1.93 | m | 1H | 17²-H |

| 1.72 | d, J = 7.3 Hz | 3H | 18¹-CH₃ |

| 1.59 | t, J = 7.7 Hz | 3H | 8²-CH₃ |

| 0.01 and -0.23 | br s | 2H | NH |

Note: The assignment of the singlet at 3.63 ppm to the 12¹-methyl group or the 17⁵-methyl ester group can be ambiguous without further 2D NMR analysis. However, its chemical shift is highly characteristic of a methyl ester proton in this molecular environment. The data is based on a study by Yeo et al. (2022), which refers to the compound as "Purpurin-18" with a formula corresponding to the free acid, although the provided NMR data is consistent with the methyl ester derivative.[1]

At the time of this report, a complete and unambiguously assigned ¹³C NMR dataset for this compound was not available in the reviewed literature. Researchers are encouraged to perform ¹³C NMR and 2D NMR experiments (e.g., HSQC, HMBC) for a complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region, which are characteristic of chlorin-type macrocycles.

Table 2: UV-Vis Spectroscopic Data of this compound

| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) | Reference |

| Dichloromethane (CH₂Cl₂) | 412 | 699 | Not Reported | [2] |

| Toluene | 413 | Not Reported | 83,200 | [3] |

The strong absorption in the red region of the visible spectrum (Q-band at ~700 nm) is a key feature for its application in photodynamic therapy, as light at these wavelengths has better tissue penetration.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the NMR and UV-Vis spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and assignment.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) of high purity

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to dissolve the sample completely. The solution should be clear.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to determine its characteristic absorption maxima and molar extinction coefficients.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., dichloromethane, toluene)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µM. The absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 300-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the this compound solution of the lowest concentration and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the prepared solutions of different concentrations.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

-

If molar extinction coefficients (ε) are to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar extinction coefficient.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

The Core Mechanism of Purpurin 18 Methyl Ester in Photodynamic Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Purpurin (B114267) 18 methyl ester (P18-ME), a promising chlorophyll-a derivative, in the context of photodynamic therapy (PDT). We will delve into its photochemical properties, cellular uptake and localization, the induction of cell death, and the underlying signaling pathways. This document synthesizes key research findings to offer a detailed understanding for professionals in the field of oncology and drug development.

Introduction to Purpurin 18 Methyl Ester in PDT

This compound (P18-ME) is a second-generation photosensitizer derived from chlorophyll.[1] Its strong absorption in the near-infrared region (around 699 nm) allows for deeper tissue penetration of light, making it a suitable candidate for the treatment of solid tumors.[2][3] The fundamental principle of P18-ME-mediated PDT involves the light-activated generation of cytotoxic reactive oxygen species (ROS) that induce localized cellular damage and subsequent tumor ablation.[4][5][6]

Photochemical and Photophysical Properties

Upon activation by light of a specific wavelength, P18-ME transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state P18-ME can then initiate two types of photochemical reactions, collectively leading to the production of ROS.[2][4]

-

Type I Reaction: The excited photosensitizer can react directly with biomolecules, transferring an electron to form radical ions, which then interact with molecular oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[2][4]

-

Type II Reaction: The triplet state P18-ME can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][4] The Type II reaction is often considered the predominant pathway in PDT.[2]

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. For P18-ME, this has been quantified as the singlet oxygen quantum yield (ΦΔ).

Table 1: Photochemical Properties of this compound and its Conjugates

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Notes | Reference |

| Free this compound (Pu18) | 58.82% | In Phosphate Buffer Saline (PBS) | [2][3] |

| Graphene oxide-conjugated Pu18 (GO-Pu18) | 62.60% | In Phosphate Buffer Saline (PBS) | [2][3] |

| Purpurin 18 (unspecified ester) | 0.7 | - | [7] |

| Chlorin p6-functionalized FONPs | 0.72 | Upon excitation at 405 nm in aqueous media. | [8] |

Cellular Uptake and Subcellular Localization

The efficacy of P18-ME in PDT is highly dependent on its accumulation within cancer cells and its localization in specific organelles. Being hydrophobic, P18-ME can face challenges with aggregation in aqueous environments, which can be mitigated by using delivery systems like nanoparticles.[9][10] Studies have shown that P18-ME and its derivatives are readily taken up by various cancer cell lines.[7]

Following cellular uptake, P18-ME has been observed to localize in several key organelles that are particularly vulnerable to oxidative stress, thereby enhancing the therapeutic effect. These include:

-

Mitochondria: A primary target for many photosensitizers, as mitochondrial damage can efficiently trigger apoptosis.[7][11]

-

Endoplasmic Reticulum (ER): Damage to the ER can lead to ER stress and apoptosis.[7][11]

-

Lysosomes: Localization in lysosomes has also been reported.[7][11]

-

Golgi Apparatus: This organelle is another site of P18-ME accumulation.[11]

The preferential accumulation of P18-ME in these organelles is crucial for initiating cell death pathways upon light activation.

Mechanism of Cell Death: Apoptosis and Necrosis

Upon light irradiation, the ROS generated by P18-ME induce oxidative stress, leading to cellular damage and ultimately, cell death. The primary mode of cell death induced by P18-ME-PDT is apoptosis, or programmed cell death.[4][7][11] However, at higher doses or under certain conditions, necrosis can also occur.[4]

Key events in P18-ME-PDT induced apoptosis include:

-

Mitochondrial Membrane Potential Collapse: ROS-induced damage to the mitochondria leads to a decrease in mitochondrial membrane potential.[11]

-

Cytochrome c Release: Damage to the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[4]

-

Caspase Activation: Cytoplasmic cytochrome c triggers a cascade of caspase activation, which are key executioners of apoptosis.

-

DNA Fragmentation: Activated caspases lead to the fragmentation of nuclear DNA, a hallmark of apoptosis.[8]

Studies have demonstrated a significant increase in the apoptotic cell population in various cancer cell lines treated with P18-ME and light.[7]

Table 2: In Vitro Phototoxicity of this compound and its Derivatives

| Cell Line | Photosensitizer/Formulation | Concentration | Light Dose | Effect | Reference |

| HepG-2 | This compound | 1-5 µg/mL | 10 min irradiation | Concentration-dependent decrease in viability | [1] |

| HepG-2 | Free Purpurin 18 | - | 5 mW cm⁻² | IC50: 5.3 ± 0.79 µg mL⁻¹ | [3] |

| HepG-2 | GO-Pu18 | - | 5 mW cm⁻² | IC50: 1.39 ± 0.38 µg mL⁻¹ | [3] |

| 4T1 (2D culture) | Purpurin 18 | 0.5 µM | 3.71 J cm⁻² (630 nm) | Significant phototoxicity | [4][5] |

| 4T1 (2D culture) | Purpurin 18 | 0.5 µM | 0.724 J cm⁻² | 50% apoptosis induction | [4][5] |

| 4T1 (3D spheroids) | Purpurin 18 | 4 µM | 25.2 J cm⁻² (630 nm) | Decrease in spheroid size | [4][5] |

| HeLa | P18 N AI ME | - | - | IC50: 0.86 µM | [12] |

| HeLa | P18 N AI ME-LNVs | - | - | IC50: 0.68 µM | [12] |

| A549 | P18 N AI ME | - | - | IC50: 0.85 µM | [12] |

| A549 | P18 N AI ME-LNVs | - | - | IC50: 0.64 µM | [12] |

| HCT116 | FONPs[Cp6] | - | 650 nm | IC50: 0.04 nmol/mL | [8] |

| HT-29 | FONPs[Cp6] | - | 650 nm | IC50: 0.13 nmol/mL | [8] |

Signaling Pathways in P18-ME Mediated PDT

The apoptotic response to P18-ME-PDT is orchestrated by a complex network of signaling pathways. The generation of ROS acts as the initial trigger, instigating a cascade of events that culminate in programmed cell death.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the mechanism of action of P18-ME in PDT. Below are outlines of key protocols.

Assessment of Singlet Oxygen Generation (DPBF Assay)

The 1,3-diphenylisobenzofuran (B146845) (DPBF) assay is a common method to quantify singlet oxygen production.

-

Preparation: A solution of P18-ME and DPBF in a suitable solvent (e.g., DMF) is prepared.

-

Irradiation: The solution is irradiated with a light source at the absorption maximum of P18-ME.

-

Measurement: The decrease in absorbance of DPBF at its characteristic wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer. The rate of decrease is proportional to the amount of singlet oxygen generated.

Cellular Uptake and Localization Studies

Fluorescence microscopy is used to visualize the intracellular distribution of P18-ME.

-

Cell Culture: Cancer cells are seeded in appropriate culture vessels (e.g., chamber slides).

-

Incubation: Cells are incubated with a specific concentration of P18-ME for a defined period (e.g., 24 hours).

-

Staining (Optional): To identify specific organelles, fluorescent trackers for mitochondria (e.g., MitoTracker Green), ER (e.g., ER-Tracker Green), or lysosomes (e.g., LysoTracker Green) can be used.

-

Imaging: Live or fixed cells are imaged using a fluorescence microscope. The overlap of the P18-ME fluorescence signal with the organelle-specific trackers indicates its subcellular localization.

In Vitro Photocytotoxicity Assay (WST-1 or MTT Assay)

These colorimetric assays are used to determine the viability of cells after PDT.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Photosensitizer Incubation: Cells are incubated with various concentrations of P18-ME for a specific duration.

-

Irradiation: The cells are then exposed to a measured dose of light. A parallel set of plates is kept in the dark to assess dark toxicity.

-

Incubation: After irradiation, the cells are incubated for a further period (e.g., 24-48 hours).

-

Viability Assessment: A reagent such as WST-1 or MTT is added to the wells. The absorbance is then measured using a plate reader, which correlates with the number of viable cells.

Conclusion and Future Directions

This compound has demonstrated significant potential as a photosensitizer for photodynamic therapy. Its favorable photochemical properties, efficient cellular uptake, and ability to induce apoptosis in cancer cells make it a compelling candidate for further preclinical and clinical development. Future research will likely focus on the development of advanced drug delivery systems to enhance its bioavailability and tumor-targeting specificity, as well as exploring combination therapies to further improve treatment outcomes. The detailed understanding of its mechanism of action presented in this guide provides a solid foundation for these future endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pH-Sensitive graphene oxide conjugate purpurin-18 methyl ester photosensitizer nanocomplex in photodynamic therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pH-Sensitive graphene oxide conjugate purpurin-18 methyl ester photosensitizer nanocomplex in photodynamic therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylated Purpurin 18 with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Hydrophilic, Biocompatible, Fluorescent, Organic Nanoparticles Functionalized with Purpurin-18 in Photodynamic Therapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Photodynamic treatment with purpurin 18 effectively inhibits triple negative breast cancer by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Encapsulation of synthesized purpurin-18-N-aminoimide methyl ester in lipid nanovesicles for use as agents in photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Photophysical Properties of Purpurin 18 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester is a second-generation photosensitizer derived from chlorophyll-a.[1] As a member of the chlorin (B1196114) class of compounds, it possesses strong absorption characteristics in the red region of the electromagnetic spectrum, a property that is highly advantageous for applications in photodynamic therapy (PDT).[2][3] This allows for deeper tissue penetration of light, enabling the treatment of less accessible tumors. The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical properties, particularly its ability to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon photoirradiation. This guide provides an in-depth analysis of the quantum yield and key photophysical parameters of this compound, alongside the experimental protocols for their determination, to support its application in research and drug development.

Core Photophysical Properties

The photophysical characteristics of this compound are fundamental to its function as a photosensitizer. These properties dictate its efficiency in absorbing light and converting that energy into a chemical form capable of inducing cell death. The primary quantitative data are summarized in the table below.

| Property | Symbol | Value | Solvent/Conditions | Reference |

| Absorption Maximum (Qy band) | λmax | ~695-700 nm | Dichloromethane, PBS | [2][3][4] |

| Singlet Oxygen Quantum Yield | ΦΔ | ~0.7 | PBS | [2] |

| Molar Extinction Coefficient | ε | Data not available | - | |

| Fluorescence Quantum Yield | Φf | Data not available | - | |

| Fluorescence Lifetime | τf | Data not available | - |

Note: The photophysical properties of Purpurin 18 and its methyl ester are very similar. The provided singlet oxygen quantum yield is for the parent compound, Purpurin 18, and is a strong indicator of the methyl ester's performance.

Quantum Yields: The Heart of Photodynamic Efficacy

Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is the most critical parameter for evaluating the potential of a Type II photosensitizer. It represents the fraction of absorbed photons that result in the formation of singlet oxygen. A high ΦΔ value is a primary indicator of a potent photosensitizer for PDT.[5] Purpurin 18 is recognized for its excellent singlet oxygen quantum yield of approximately 0.7, signifying that 70% of the light energy it absorbs is effectively transferred to ground-state molecular oxygen to produce the highly reactive singlet state.[2]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) measures the efficiency of the fluorescence process, representing the fraction of absorbed photons that are re-emitted as fluorescence. Fluorescence is a competitive de-excitation pathway to intersystem crossing (the pathway leading to triplet state formation and subsequent singlet oxygen generation). Therefore, for an effective PDT agent, a lower fluorescence quantum yield is generally desirable, as it implies that more of the absorbed energy is channeled towards the production of the therapeutic triplet state.

Experimental Protocols and Methodologies

Accurate determination of photophysical parameters is crucial for the characterization of photosensitizers. The following sections detail the standard experimental protocols.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

A common and reliable method for determining ΦΔ is through indirect chemical quenching, using a probe that reacts specifically with singlet oxygen.

Protocol: Indirect Measurement using a Chemical Probe

-

Reagents and Materials:

-

This compound (photosensitizer).

-

A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Methylene Blue, Rose Bengal).

-

A singlet oxygen probe, such as 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) or 1,3-diphenylisobenzofuran (B146845) (DPBF).[2][3]

-

A suitable air-saturated solvent (e.g., PBS, DMSO, Methanol).

-

UV-Vis Spectrophotometer.

-

Light source with a monochromator or filter to select the excitation wavelength.

-

-

Procedure:

-

Prepare solutions of the sample (this compound) and the reference photosensitizer with identical optical densities at the excitation wavelength.

-

To each solution, add the singlet oxygen probe (e.g., ABDA).

-

Record the initial absorption spectrum of the probe. The decay of ABDA can be monitored by the decrease in its absorbance at approximately 381 and 403 nm.[2]

-

Irradiate the sample and reference solutions under identical conditions (light intensity, wavelength, and time intervals).

-

At regular time intervals, stop the irradiation and record the absorption spectrum of the probe in each solution.

-

Plot the change in absorbance of the probe against irradiation time for both the sample and the reference. The rate of absorbance decrease is proportional to the rate of singlet oxygen production.[2]

-

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔspl) is calculated using the following equation:

ΦΔspl = ΦΔref * (kspl / kref)

Where:

-

ΦΔref is the known singlet oxygen quantum yield of the reference.

-

kspl is the rate of probe degradation for the sample.

-

kref is the rate of probe degradation for the reference.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to a well-characterized fluorescent standard.

Protocol: Relative Measurement using a Fluorescence Standard

-

Reagents and Materials:

-

This compound.

-

A fluorescence standard with a known Φf and similar absorption/emission range (e.g., Rhodamine 6G, Quinine Sulfate).

-

High-purity solvent.

-

UV-Vis Spectrophotometer.

-

Spectrofluorometer.

-

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

-

Calculation: The fluorescence quantum yield of the sample (Φfspl) is calculated using the equation:

Φfspl = Φfstd * (Gradspl / Gradstd) * (nspl / nstd)²

Where:

-

Φfstd is the fluorescence quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term becomes 1.

-

Mechanism of Action in Photodynamic Therapy (PDT)

This compound functions primarily through the Type II photodynamic mechanism, which is dependent on the presence of molecular oxygen. The process is classically illustrated by a Jablonski diagram.

-

Light Absorption: The photosensitizer (PS) in its ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is short-lived and can decay back to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer (Type II): The triplet state photosensitizer (³PS*) can transfer its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a ground-state triplet. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), while the photosensitizer returns to its ground state.

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with a wide array of biomolecules (lipids, proteins, nucleic acids), leading to oxidative stress and ultimately triggering apoptotic or necrotic cell death pathways.

A less common Type I mechanism involves the triplet state photosensitizer reacting directly with biomolecules to produce other reactive oxygen species like superoxide (B77818) radicals.

Conclusion

This compound stands out as a promising photosensitizer for photodynamic therapy due to its strong absorption in the tissue-penetrating red spectral region and, most importantly, its high singlet oxygen quantum yield. The data and protocols presented in this guide offer a technical foundation for researchers and drug developers working with this compound. A thorough understanding and accurate measurement of its photophysical properties are paramount for optimizing treatment protocols, developing novel formulations, and ultimately realizing its full therapeutic potential in the clinic.

References

Purpurin 18 Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purpurin (B114267) 18 methyl ester, a chlorophyll-a derivative with significant potential as a photosensitizer in photodynamic therapy (PDT). This document outlines its commercial availability, purity standards, and key experimental protocols for its application in research and development.

Commercial Sources and Purity

The availability and purity of Purpurin 18 methyl ester are critical for reproducible and reliable experimental outcomes. A summary of commercial suppliers and their reported purity levels is presented in Table 1. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific purity data.

| Supplier | Catalog Number | Reported Purity |

| MedChemExpress | HY-137474 | Information not publicly available, request from supplier[1][2] |

| Selleck Chemicals | E7081 (for Purpurin 18) | Purity details not specified for the methyl ester.[3] |

| Immunomart | Not specified | Information not publicly available, request from supplier[4] |

| PubChem | CID 135470466 | Lists various suppliers and synonyms (e.g., CS-0138879)[5] |

| PorphyChem | 164 (for Purpurin 18) | ≥ 98%[6] |

| TargetMol | T6583 (for Purpurin 18) | 95%[7] |

| BLD Pharm | BD763288 (for Purpurin 18) | Purity not specified[8] |

| Chem-Impex | 07358 (for Purpurin 18) | Information not publicly available[9] |

| Frontier Specialty Chemicals | Pu18-564 (for Purpurin 18) | Guaranteed Purity[10] |

Table 1: Commercial Sources and Purity of Purpurin 18 and its Methyl Ester. Note that purity for the methyl ester may need to be confirmed directly with suppliers.

Experimental Protocols

The following sections detail essential experimental methodologies for working with this compound, from its synthesis and characterization to its application in photodynamic therapy studies.

Synthesis of this compound

A common method for the synthesis of Purpurin 18 involves the air oxidation of chlorophyll (B73375) a or its derivatives under strongly basic conditions.[11] A scalable process has been developed starting from spirulina powder, which is a readily available and cost-effective source of chlorophyll a.[11] The synthesis of this compound can be achieved from Purpurin 18 through esterification. A detailed protocol for the synthesis of a related derivative, purpurin-18-N-propylimide methyl ester, starts with this compound (P18ME).[12] P18ME (200 mg; 0.311 mmol) and propylamine (B44156) (1.4 mL, 20 eq) are dissolved in methylene (B1212753) chloride (10 mL) and stirred at 25°C for 24 hours.[12]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase HPLC (RP-HPLC). A validated method for a related compound involved an octadecyl column (C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2.[13]

General HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size).[13]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 239 nm for a related compound).[13]

-

Internal Standard: An appropriate internal standard can be used for quantification.

-

Validation: The method should be validated for selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

General ¹H NMR Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Analysis: The chemical shifts, integration, and coupling constants of the observed protons should be compared to the expected values for the structure of this compound. A representative ¹H NMR spectrum of a pure methyl ester would show characteristic peaks for the methyl group of the ester, as well as signals from the porphyrin macrocycle.[16]

In Vitro Photodynamic Therapy (PDT) Protocol

The following is a generalized protocol for assessing the photodynamic efficacy of this compound in a cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a suitable multi-well plate and allow them to adhere for 24 hours.[17][18]

-

Incubation with Photosensitizer: Replace the culture medium with a fresh medium containing the desired concentration of this compound. Incubation times can vary, but a common duration is 24 hours.[2] It is crucial to protect the cells from light during this step to prevent premature activation of the photosensitizer.[19]

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.[17]

-

Irradiation: Add fresh culture medium and irradiate the cells with a light source of an appropriate wavelength (e.g., 417 nm for some photosensitizers, but the optimal wavelength for this compound should be determined based on its absorption spectrum).[17] The light dose (fluence) is a critical parameter and should be carefully controlled.[20]

-

Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.

-

Assessment of Cell Viability and Apoptosis: Cell viability can be assessed using assays such as the MTT or WST-1 assay.[2] Apoptosis can be quantified using methods like flow cytometry with Annexin V and propidium (B1200493) iodide staining.[17][18]

Visualizations

Signaling Pathway of Photodynamic Therapy

Photodynamic therapy with this compound initiates a cascade of cellular events, primarily driven by the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[21]

Caption: PDT signaling pathway of this compound.

Experimental Workflow for In Vitro PDT

A typical experimental workflow for evaluating the photodynamic efficacy of this compound is depicted below.

Caption: General experimental workflow for in vitro PDT.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | C34H34N4O5 | CID 135470466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. purpurin 18 | CAS 25465-77-4 | PorphyChem [shop.porphychem.com]

- 7. Purpurin 18 | Antioxidant | TargetMol [targetmol.com]

- 8. 25465-77-4|Purpurin 18|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Purpurin 18 | [frontierspecialtychemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ptfarm.pl [ptfarm.pl]

- 14. inis.iaea.org [inis.iaea.org]

- 15. inis.iaea.org [inis.iaea.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Engineering photodynamics for treatment, priming and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhancement of tumor lethality of ROS in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Purpurin 18 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester, a chlorophyll-a derivative, is a potent photosensitizer with significant applications in photodynamic therapy (PDT). Its efficacy in generating cytotoxic reactive oxygen species (ROS) upon light activation makes it a valuable tool in cancer research and other light-based therapeutic strategies. However, the inherent chemical nature of this compound presents challenges related to its stability and handling. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its analysis, aimed at ensuring the integrity and reproducibility of research and development activities.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability characteristics.

| Property | Value |

| Molecular Formula | C₃₄H₃₄N₄O₅ |

| Molecular Weight | 578.66 g/mol |

| Appearance | Dark green solid |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL with sonication and heating to 60°C).[1] Insoluble in ethanol (B145695) (< 1 mg/mL).[1] |

| Hydrophobicity | High |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, and pH. As a photosensitizer, it is particularly susceptible to photodegradation.

Thermal Stability

While specific degradation kinetics for this compound are not extensively published, data from vendors and related compounds suggest that it is relatively stable in solid form at low temperatures. In solution, its stability is more limited.

Photostability

This compound is inherently sensitive to light. Upon exposure to light, especially in the presence of oxygen, it can undergo photobleaching, leading to a loss of its photosensitizing activity. Studies have shown that encapsulation in nanoparticles, such as solid lipid nanoparticles (SLNs) and lipid nanovesicles (LNVs), can significantly enhance its photostability compared to the free compound.[2]

pH Stability

The stability of this compound can also be influenced by the pH of its environment. One study on a graphene oxide-Purpurin 18 methyl ester composite demonstrated pH-sensitive release, with higher release rates in weakly acidic conditions (pH 5.6) compared to neutral (pH 7.4) or weakly alkaline (pH 8.9) conditions.[3][4] This suggests that the ester linkage may be susceptible to hydrolysis under certain pH conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on vendor data sheets and the compound's known sensitivities.

| Form | Storage Temperature | Atmosphere | Light Condition | Recommended Duration |

| Solid (Powder) | -20°C | Inert gas (e.g., Argon) recommended | Protect from light (store in amber vials or wrapped in foil) | Up to 3 years[1] |

| In Solvent (e.g., DMSO) | -80°C | Inert gas (e.g., Argon) recommended | Protect from light (store in amber vials or wrapped in foil) | Up to 1 year[1] |

Note: For solutions, it is advisable to prepare fresh solutions for critical experiments or to aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolytic stress, use acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. For oxidative stress, use a solution of hydrogen peroxide (e.g., 3%).

-

Stress Conditions:

-

Hydrolytic: Incubate the acidic and basic solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative: Incubate the hydrogen peroxide solution at room temperature.

-

Thermal: Incubate a solution of the compound in a neutral solvent at an elevated temperature (e.g., 60-80°C) in the dark.

-

Photolytic: Expose a solution of the compound to a controlled light source (e.g., UV or fluorescent lamp) at a specified intensity and duration. A dark control should be run in parallel.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

-

Characterization: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. The following is a generalized protocol based on methods used for similar chlorin-type compounds.

Caption: Key components of a stability-indicating HPLC method for this compound.

Methodology:

-

Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution is often necessary to separate the hydrophobic parent compound from potentially more polar degradation products. A common mobile phase system consists of an aqueous buffer (e.g., ammonium acetate) as mobile phase A and an organic solvent mixture (e.g., acetonitrile/methanol) as mobile phase B.

-

Detection: Monitor the elution profile at the Soret band of this compound, which is around 400 nm, for maximum sensitivity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action in Photodynamic Therapy and Associated Pathways

This compound functions as a photosensitizer in PDT. Upon activation by light of a specific wavelength, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of ROS. Singlet oxygen is a primary mediator of cytotoxicity in PDT.

Caption: Simplified signaling pathway of this compound-mediated PDT.

The generated singlet oxygen can diffuse over short distances and react with various biomolecules, including lipids, proteins, and nucleic acids. This leads to oxidative stress and damage to subcellular organelles. Studies have shown that Purpurin 18 and its derivatives can localize in the mitochondria, endoplasmic reticulum, lysosomes, and Golgi apparatus. Damage to these organelles, particularly the mitochondria, can trigger the intrinsic apoptotic pathway, leading to cancer cell death.

Conclusion

This compound is a valuable photosensitizer for research and development in photodynamic therapy. However, its utility is contingent upon proper handling and storage to maintain its chemical integrity and photosensitizing activity. Key considerations for its stability include protection from light, storage at low temperatures (-20°C for solid, -80°C for solutions), and awareness of its potential for degradation under certain pH conditions. The implementation of robust, validated analytical methods, such as stability-indicating HPLC, is essential for monitoring its purity and degradation. By adhering to the guidelines outlined in this technical guide, researchers can ensure the reliability and reproducibility of their studies involving this compound.

References

- 1. Monocationic Chlorin as a Promising Photosensitizer for Antitumor and Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Quantification of a Novel Photosensitizer of Chlorin e6-C15-Monomethyl Ester in Beagle Dog Plasma Using HPLC: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Molar Extinction Coefficient of Purpurin 18 Methyl Ester in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molar extinction coefficient of Purpurin 18 methyl ester in DMSO, a critical parameter for its application in research and development, particularly in the field of photodynamic therapy (PDT).

Introduction to this compound

This compound is a photosensitizer derived from chlorophyll-a, belonging to the chlorin (B1196114) class of compounds.[1][2] It is investigated for its potential in photodynamic therapy, a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer cells.[1][3][4] The efficacy of PDT is dependent on the photophysical properties of the photosensitizer, including its ability to absorb light at a specific wavelength, which is quantified by the molar extinction coefficient.

The hydrophobic nature of Purpurin 18 and its derivatives can lead to aggregation in aqueous environments, which may impact its therapeutic efficacy.[4] To overcome this, various delivery systems, such as solid lipid nanoparticles and graphene oxide nanocomplexes, have been explored to enhance bioavailability and targeted delivery.[3][4]

Molar Extinction Coefficient: A Key Photophysical Parameter

The molar extinction coefficient (ε), also known as the molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a crucial parameter in quantitative spectroscopy, governed by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the substance (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

A precise determination of the molar extinction coefficient of this compound in DMSO is essential for accurate quantification and for the standardization of experimental protocols in PDT research.

Quantitative Data

| Parameter | Value | Wavelength (λmax) | Solvent |

| Molar Extinction Coefficient (ε) | To be determined experimentally | To be determined experimentally | DMSO |

| Solubility | 10 mg/mL (17.71 mM)[5] | - | DMSO |

Experimental Protocol: Determination of Molar Extinction Coefficient

The following protocol outlines the steps for the accurate determination of the molar extinction coefficient of this compound in DMSO using UV-Vis spectrophotometry.[6]

4.1. Materials and Equipment

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the weighed compound in a known volume of DMSO (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration. The solubility of Purpurin 18 in DMSO is reported to be 10 mg/mL.[5]

-

-

Determination of Maximum Absorption Wavelength (λmax):

-

Dilute a small aliquot of the stock solution with DMSO.

-

Scan the absorbance of the diluted solution over a relevant wavelength range (e.g., 350-750 nm) using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions:

-

Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations. It is crucial to work within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

-

Absorbance Measurements:

-

Using the same spectrophotometer settings and a DMSO blank, measure the absorbance of each standard solution at the predetermined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

-

The slope of the linear regression line is equal to the molar extinction coefficient (ε), assuming a path length of 1 cm.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

5.2. Principle of Photodynamic Therapy

The diagram below outlines the basic principle of photodynamic therapy, a primary application of this compound.

Caption: Simplified signaling pathway of photodynamic therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of the chlorophyll derivative, purpurin-18, for syntheses of sensitizers for use in photodynamic therapy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Purpurin 18 | Antioxidant | TargetMol [targetmol.com]

- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide on the Fluorescence Emission Spectrum of Purpurin 18 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester, a derivative of the chlorophyll-related photosensitizer Purpurin 18, is a molecule of significant interest in the field of photodynamic therapy (PDT). Its efficacy as a photosensitizer is intrinsically linked to its photophysical properties, particularly its ability to absorb light and subsequently generate reactive oxygen species (ROS) that induce localized cytotoxicity in cancerous tissues. A thorough understanding of its fluorescence emission characteristics is crucial for optimizing PDT protocols, developing novel drug delivery systems, and for its potential use in fluorescence-guided therapy. This technical guide provides a comprehensive overview of the fluorescence properties of this compound, detailed experimental methodologies for its characterization, and insights into the signaling pathways it triggers in PDT.

Photophysical Properties of Purpurin 18 and its Methyl Ester

While specific spectral data for this compound is not extensively published, the photophysical properties of the parent compound, Purpurin 18, offer valuable insights. The esterification of the carboxylic acid group is not expected to dramatically alter the core electronic structure of the porphyrin macrocycle, and thus the fundamental photophysical characteristics should be similar.

Table 1: Photophysical Data of Purpurin 18

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 413 nm (Soret band), ~700 nm (Q-band) | Toluene (B28343) | [1] |

| Molar Extinction Coefficient (ε) at 413 nm | 83,200 M-1cm-1 | Toluene | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.08 | Toluene | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.7 | Not specified | [2] |

Note: The Q-band absorption around 700 nm is particularly relevant for PDT applications due to the deeper tissue penetration of red light.[2]

Fluorescence Emission Spectrum

The fluorescence emission of Purpurin 18 and its methyl ester is expected to be in the red to near-infrared region of the electromagnetic spectrum. Based on the known properties of similar chlorin-type photosensitizers, the emission maximum is anticipated to be red-shifted from the Q-band absorption peak. The relatively low fluorescence quantum yield of Purpurin 18 in toluene (0.08) is indicative of an efficient population of the triplet state upon photoexcitation.[1] This is a desirable characteristic for a photosensitizer, as the triplet state is responsible for the energy transfer to molecular oxygen, leading to the generation of cytotoxic singlet oxygen.

Experimental Protocols

Measurement of Fluorescence Emission Spectrum

A detailed protocol for acquiring the fluorescence emission spectrum of this compound is outlined below.

Objective: To determine the wavelength of maximum fluorescence emission and the spectral profile of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., toluene, ethanol, dimethyl sulfoxide)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of working solutions with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength. This is typically chosen at the maximum of a prominent absorption band (e.g., the Soret band around 413 nm or the Q-band around 700 nm).

-

Set the emission and excitation slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record a blank spectrum of the solvent alone to account for any background fluorescence.

-

Measure the fluorescence emission spectrum of the this compound solution over a wavelength range that encompasses the expected emission (e.g., 600 nm to 800 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

Plot the corrected fluorescence intensity as a function of wavelength.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

Objective: To quantify the efficiency of the fluorescence process of this compound.

Materials:

-

This compound solution (as prepared above)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., a well-characterized porphyrin or chlorin (B1196114) standard)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Standard Preparation: Prepare a solution of the fluorescent standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is closely matched to the sample.

-

Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Using the same excitation wavelength and instrument settings, record the fluorescence emission spectra of both the sample and the standard.

-

Integrate the area under the corrected emission curves for both the sample and the standard.

-

-

Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Signaling Pathways in Photodynamic Therapy

The therapeutic effect of this compound in PDT is primarily mediated by the generation of ROS, which induces various forms of cell death, predominantly apoptosis. The following section and diagram illustrate the key signaling events initiated by this compound-mediated PDT.

Upon illumination with light of an appropriate wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2) and other ROS. These ROS can directly damage cellular components such as lipids, proteins, and nucleic acids. A primary target of PDT-induced ROS is the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: PDT signaling pathway of this compound.

The following diagram illustrates a typical experimental workflow for characterizing the fluorescence properties of this compound.

Caption: Experimental workflow for fluorescence characterization.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Photodynamic Therapy Using Purpurin 18 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro photodynamic therapy (PDT) experiments using Purpurin (B114267) 18 methyl ester, a potent photosensitizer derived from chlorophyll-a.[1] This document outlines the underlying principles, experimental procedures, and data analysis for assessing the photodynamic efficacy of Purpurin 18 methyl ester in cancer cell lines.

Introduction

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. This compound is a photosensitizer that, upon activation with light of a specific wavelength, generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis or necrosis.[2][3] This makes it a promising candidate for cancer therapy research. This compound itself exhibits no cytotoxicity in the dark, ensuring that its therapeutic effects are localized to the irradiated area.[1][4]

Mechanism of Action

The photodynamic action of this compound is initiated by the absorption of light, which transitions the molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (\¹O₂), a primary mediator of cytotoxicity in PDT. This process is known as a Type II photochemical reaction.[3] The generated ROS can damage various cellular components, including mitochondria, leading to the disruption of the mitochondrial membrane potential (MMP) and the initiation of the apoptotic cascade.[5] Studies have shown that PDT with a related compound, Purpurin-18, involves the activation of caspase-3, a key executioner caspase in apoptosis.[2]

Experimental Data Summary

The phototoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The following tables summarize the reported quantitative data.

Table 1: In Vitro Phototoxicity of this compound

| Cell Line | Concentration of this compound | Incubation Time | Light Dose | Effect |

| HepG-2 | 1-5 µg/mL | 24 h | 10 min irradiation | Concentration-dependent decrease in cell viability[1] |

| 4T1 (2D culture) | 0.5 µM | Not specified | 3.71 J/cm² at 630 nm | Significant phototoxicity[3] |

| 4T1 (3D spheroids) | 4 µM | 24 h | 25.2 J/cm² at 630 nm | Decrease in spheroid volume[3] |

Table 2: IC50 Values of Purpurin 18 Derivatives in Photodynamic Therapy

| Compound | Cell Line | IC50 (µM) |

| Purpurin-18-N-propylimide methyl ester (P18 N PI ME) in SLNs | HeLa | Varies with formulation (smallest size most effective)[4] |

| Purpurin-18-N-propylimide methyl ester (P18 N PI ME) in SLNs | A549 | Varies with formulation (smallest size most effective)[4] |

| Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) | HeLa | 0.86[6] |

| Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) in LNVs | HeLa | 0.68[6] |

| Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) | A549 | 0.85[6] |

| Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) in LNVs | A549 | 0.64[6] |

Note: SLNs (Solid Lipid Nanoparticles) and LNVs (Lipid Nanovesicles) are delivery systems designed to enhance the bioavailability of the photosensitizer.[4][6]

Detailed Experimental Protocols

Protocol 1: General In Vitro Photodynamic Therapy Workflow

This protocol outlines the general steps for assessing the photodynamic efficacy of this compound on a cancer cell line.

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates for cytotoxicity assays

-

Light source with appropriate wavelength for this compound (e.g., 630 nm)[3]

-

Spectrophotometer or plate reader for viability assays

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Photosensitizer Incubation: Prepare working solutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 24 hours).[1] Include a "dark control" group that is treated with the photosensitizer but not exposed to light.

-

Washing: After incubation, remove the medium containing the photosensitizer and wash the cells gently with PBS to remove any unbound compound.

-

Irradiation: Add fresh, phenol (B47542) red-free medium to the cells. Expose the designated plates to a light source at the appropriate wavelength and light dose. The "dark control" plates should be kept in the dark.

-

Post-Irradiation Incubation: Return the plates to the CO₂ incubator and incubate for a further period (e.g., 24-48 hours) to allow for the manifestation of cytotoxic effects.

-

Assessment of Cell Viability: Evaluate cell viability using a standard cytotoxicity assay such as MTT, WST, or CellTiter-Glo.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol is used to differentiate between apoptotic and necrotic cell death induced by this compound-PDT.

Materials:

-

Cells treated with this compound-PDT as described in Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-